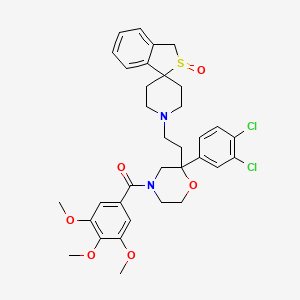

CS-003 Free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBBXFLRGQFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38Cl2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin (tachykinin) receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Initially developed by Daiichi Sankyo Co., Ltd., its primary therapeutic potential was investigated in the context of respiratory diseases such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[1] The mechanism of action of CS-003 centers on its ability to competitively inhibit the signaling pathways activated by the endogenous tachykinin peptides: substance P (SP), neurokinin A (NKA), and neurokinin B (NKB).

Core Mechanism of Action: Triple Neurokinin Receptor Antagonism

The tachykinin family of neuropeptides, including SP, NKA, and NKB, are involved in a wide array of physiological and pathophysiological processes, including inflammation, smooth muscle contraction, and pain transmission. They exert their effects by binding to and activating G-protein coupled receptors (GPCRs) of the rhodopsin family, specifically the NK1, NK2, and NK3 receptors.

CS-003 functions as a competitive antagonist at all three of these receptors, thereby blocking the downstream signaling cascades initiated by the binding of endogenous tachykinins.[2] The binding of tachykinins to their respective receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. By occupying the binding sites on NK1, NK2, and NK3 receptors, CS-003 prevents this signal transduction.

Signaling Pathway Diagram

Caption: Tachykinin receptor signaling and inhibition by CS-003.

Quantitative Data

The affinity and inhibitory potency of CS-003 have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinities and Functional Antagonism

| Receptor | Binding Affinity (Ki) | Functional Antagonism (pA2) |

| Human NK1 | 2.3 nM[2][3] | 8.7 µM[2] |

| Human NK2 | 0.54 nM[2][3] | 9.4 µM[2] |

| Human NK3 | 0.74 nM[2][3] | 9.5 µM[2] |

In Vivo Inhibitory Potency

| Model | Agonist | Endpoint | Route | ID50 |

| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | i.v. | 0.13 mg/kg[2] |

| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | p.o. | 3.6 mg/kg[1] |

| Guinea Pig | Neurokinin A | Bronchoconstriction | i.v. | 0.040 mg/kg[2] |

| Guinea Pig | Neurokinin A | Bronchoconstriction | p.o. | 1.3 mg/kg[1] |

| Guinea Pig | Neurokinin B | Bronchoconstriction | i.v. | 0.063 mg/kg[2] |

| Guinea Pig | Neurokinin B | Bronchoconstriction | p.o. | 0.89 mg/kg[1] |

Experimental Protocols

In Vitro: Inositol Phosphate (B84403) Formation Assay

Objective: To determine the functional antagonist activity of CS-003 at NK1, NK2, and NK3 receptors.

Methodology:

-

Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.

-

Metabolic Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of CS-003 (e.g., 0.01-10 µM) for a specified period.

-

Agonist Stimulation: The respective endogenous agonists (Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) are added to stimulate the receptors and induce inositol phosphate (IP) formation.

-

Extraction and Quantification: The reaction is terminated, and the total [3H]inositol phosphates are extracted using ion-exchange chromatography. The amount of radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of agonist-induced IP formation by CS-003 is analyzed to calculate pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of the agonist.[2]

In Vivo: Guinea Pig Models of Airway Response

Objective: To assess the oral and intravenous efficacy of CS-003 in inhibiting neurokinin-induced airway responses.

Methodology:

-

Animal Model: Male Hartley guinea pigs are used.

-

Compound Administration: CS-003 is administered either intravenously (i.v.) 5 minutes prior to agonist challenge or orally (p.o.) at a specified time before the challenge.[1][2]

-

Bronchoconstriction Model:

-

Animals are anesthetized, and bronchoconstriction is measured using a method such as the Konzett-Rössler technique.

-

Neurokinin A or Neurokinin B is administered intravenously to induce bronchoconstriction.

-

The inhibitory effect of CS-003 is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1][2]

-

-

Tracheal Vascular Hyperpermeability Model:

-

Animals are anesthetized, and Evans blue dye is injected intravenously to assess plasma extravasation.

-

Substance P is administered intravenously to induce tracheal vascular hyperpermeability.

-

The amount of Evans blue dye extravasated into the tracheal tissue is measured spectrophotometrically after extraction.

-

The dose-dependent inhibition by CS-003 is used to determine the ID50.[1][2]

-

Experimental Workflow Diagram

Caption: In vivo experimental workflow for CS-003 efficacy testing.

Off-Target and Other Effects

Investigations in male dogs revealed that daily administration of CS-003 induced testicular toxicity, including decreased sperm count and motility.[1] This effect was associated with suppressed plasma testosterone (B1683101) and luteinizing hormone (LH) levels.[1] Further studies indicated that this toxicity is likely caused by the inhibition of Neurokinin B/NK3 receptor signaling at the hypothalamic level, which disrupts the normal pulsatile release of Gonadotropin-releasing hormone (GnRH) and subsequently LH.[1] This highlights the role of the NK3 receptor in the central regulation of the hypothalamic-pituitary-gonadal axis.

Conclusion

CS-003 is a triple antagonist of the NK1, NK2, and NK3 neurokinin receptors. Its primary mechanism of action involves the competitive blockade of signaling pathways activated by endogenous tachykinins. This has demonstrated efficacy in preclinical models of respiratory diseases by inhibiting key pathological processes such as bronchoconstriction and vascular hyperpermeability. However, its potent antagonism of the NK3 receptor also leads to significant effects on the reproductive hormone axis, which may have contributed to its discontinuation for the initially proposed indications. The detailed understanding of its mechanism provides valuable insights for the development of future neurokinin receptor modulators.

References

CS-003: A Technical Guide to its Neurokinin Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin receptor antagonist, demonstrating high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Developed initially by Daiichi Sankyo Co., Ltd., this compound has been investigated for its therapeutic potential in respiratory diseases such as asthma and rhinitis, where neurokinins are known to play a significant role.[1][2][3] This technical guide provides an in-depth overview of the binding affinity of CS-003 to the three neurokinin receptors, a detailed, plausible experimental protocol for determining these binding characteristics, and a visualization of the associated signaling pathways.

Data Presentation: Binding Affinity of CS-003

The binding affinity of CS-003 for human NK1, NK2, and NK3 receptors has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ligand | Ki (nM) |

| Human Neurokinin-1 (NK1) | CS-003 | 2.3 |

| Human Neurokinin-2 (NK2) | CS-003 | 0.54 |

| Human Neurokinin-3 (NK3) | CS-003 | 0.74 |

Data sourced from MedchemExpress.com

Experimental Protocols: Radioligand Competition Binding Assay for Neurokinin Receptors

The following is a detailed, representative protocol for a radioligand competition binding assay, a standard method for determining the binding affinity (Ki) of a test compound like CS-003 for the NK1, NK2, and NK3 receptor subtypes.

Materials and Reagents

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., Chinese Hamster Ovary (CHO) cells) recombinantly expressing one of the human neurokinin receptors (NK1, NK2, or NK3).

-

Radioligands:

-

For NK1 receptor: [¹²⁵I] Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).[4]

-

For NK2 receptor: [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]NKA).

-

For NK3 receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B.

-

-

Unlabeled Competitor: CS-003 free base.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled potent antagonist for each receptor subtype (e.g., Aprepitant for NK1, Saredutant for NK2, Osanetant for NK3).

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay.

References

- 1. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of CS-003: A Triple Tachykinin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CS-003, a potent, non-peptide antagonist of the human neurokinin (NK) receptors NK1, NK2, and NK3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tachykinin receptor modulation.

Introduction to Tachykinin Receptors and CS-003

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes. These peptides exert their effects through three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP, NKA, and NKB exhibit preferential binding to NK1, NK2, and NK3 receptors, respectively, although with some degree of cross-reactivity. Tachykinin receptor signaling is implicated in pain transmission, inflammation, smooth muscle contraction, and various neurological functions.

CS-003 is a small molecule, free base compound that acts as a triple antagonist for all three human tachykinin receptors. Its ability to simultaneously block the activity of NK1, NK2, and NK3 receptors makes it a valuable research tool and a potential therapeutic agent for conditions where multiple tachykinin pathways are involved.

Quantitative Pharmacological Data

The in vitro activity of CS-003 has been characterized through radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular signaling. The following tables summarize the key quantitative data for CS-003 at the human NK1, NK2, and NK3 receptors.

Table 1: Receptor Binding Affinity of CS-003

| Receptor | Ki (nM) |

| Human NK1 | 2.3[1][2][3] |

| Human NK2 | 0.54[1][2][3] |

| Human NK3 | 0.74[1][2][3] |

Ki (Inhibitor Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of CS-003 (Inositol Phosphate (B84403) Formation Assay)

| Receptor | pA2 |

| Human NK1 | 8.7[1][2] |

| Human NK2 | 9.4[1][2] |

| Human NK3 | 9.5[1][2] |

pA2 is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways of Tachykinin Receptors

NK1, NK2, and NK3 receptors are all members of the Gq/11 family of G protein-coupled receptors. Upon agonist binding, these receptors undergo a conformational change that activates the associated heterotrimeric G protein. The Gαq subunit then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Caption: Tachykinin Receptor Gq Signaling Pathway.

Experimental Protocols

Disclaimer: The following experimental protocols are generalized procedures for radioligand binding and inositol phosphate accumulation assays. The specific details for the characterization of CS-003 are based on the data reported in the primary literature (Tsuchida H, et al. Eur J Pharmacol. 2008 May 31;586(1-3):306-12), the full text of which was not publicly available. Therefore, these protocols should be considered as representative examples and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (CS-003) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled ligand specific for each receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3).

-

CS-003 free base.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-radiolabeled specific ligand (for non-specific binding).

-

Varying concentrations of CS-003.

-

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CS-003 concentration.

-

Determine the IC50 (the concentration of CS-003 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist (CS-003) to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the Gq signaling pathway.

Caption: Inositol Phosphate Accumulation Assay Workflow.

Materials:

-

A cell line stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

-

[3H]-myo-inositol.

-

This compound.

-

Specific agonists for each receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3).

-

Lithium chloride (LiCl) solution.

-

Cell culture medium.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Lysis buffer (e.g., perchloric acid or trichloroacetic acid).

-

Anion exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Seed cells expressing the target receptor in 96-well plates.

-

Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Assay:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatases and allow IP accumulation) and varying concentrations of CS-003 for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells by adding a fixed concentration (e.g., EC80) of the specific agonist.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for inositol phosphate production.

-

-

Extraction:

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Incubate on ice to ensure complete cell lysis.

-

-

Separation:

-

Neutralize the cell lysates.

-

Apply the lysates to anion exchange columns to separate the total [3H]-inositol phosphates from free [3H]-myo-inositol and other cellular components.

-

Elute the [3H]-inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

-

Detection:

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the presence of different concentrations of CS-003.

-

Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.

-

Conclusion

CS-003 is a potent triple antagonist of the human NK1, NK2, and NK3 receptors, exhibiting high affinity and functional antagonism in vitro. The data presented in this technical guide, along with the provided signaling pathway and experimental workflows, offer a comprehensive resource for researchers and drug development professionals. The detailed, albeit generalized, protocols provide a solid foundation for the in vitro characterization of CS-003 and other tachykinin receptor modulators. Further investigation into the in vivo efficacy and safety of CS-003 is warranted to fully elucidate its therapeutic potential.

References

CS-003 Free Base: A Triple Neurokinin Receptor Antagonist for Respiratory Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors.[1][2] This compound has shown significant therapeutic potential in preclinical models of various respiratory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD), by targeting the neurogenic inflammation pathways mediated by tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] This technical guide provides a comprehensive overview of CS-003, including its pharmacological data, detailed experimental protocols for its evaluation in respiratory disease models, and a visualization of the targeted signaling pathway.

Pharmacological Data of CS-003 Free Base

CS-003 exhibits high binding affinities for the three major neurokinin receptors, positioning it as a broad-spectrum antagonist of tachykinin-mediated effects. Its efficacy has been demonstrated in both in vitro and in vivo models, effectively inhibiting key pathological features of respiratory diseases.

Receptor Binding Affinity and In Vitro Functional Activity

| Receptor | Binding Affinity (Ki) | Functional Antagonism (pA2) |

| Human NK1 | 2.3 nM[1][2] | 8.7 µM[1][2] |

| Human NK2 | 0.54 nM[1][2] | 9.4 µM[1][2] |

| Human NK3 | 0.74 nM[1][2] | 9.5 µM[1][2] |

In Vivo Efficacy in Guinea Pig Models

| Model | Parameter Inhibited | Route of Administration | ID50 / Effective Dose |

| Substance P-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Intravenous | 0.13 mg/kg[1][2] |

| Substance P-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Oral | 3.6 mg/kg[3] |

| Neurokinin A-induced Bronchoconstriction | Airway narrowing | Intravenous | 0.040 mg/kg[1][2] |

| Neurokinin A-induced Bronchoconstriction | Airway narrowing | Oral | 1.3 mg/kg[3] |

| Neurokinin B-induced Bronchoconstriction | Airway narrowing | Oral | 0.89 mg/kg[3] |

| Capsaicin-induced Cough | Number of coughs | Oral | 10 mg/kg (P<0.01)[3] |

| Ovalbumin-induced Airway Hyperresponsiveness | Response to methacholine (B1211447) | Oral | 10 mg/kg (P<0.01)[3] |

| Cigarette Smoke-induced Bronchoconstriction | Airway narrowing | Intravenous | Dose-dependent inhibition[3] |

| Cigarette Smoke-induced Tracheal Vascular Hyperpermeability | Increased vascular leakage | Intravenous | Dose-dependent inhibition[3] |

| Cigarette Smoke-induced Mucus Secretion | Increased mucus | Intravenous | Dose-dependent inhibition[3] |

| Ovalbumin-induced Rhinitis | Nasal blockade | Oral | Dose-dependent inhibition[3] |

Signaling Pathway

The therapeutic effects of CS-003 in respiratory diseases are attributed to its ability to block the signaling pathways activated by the binding of tachykinins to their respective receptors on various cell types in the airways. This antagonism mitigates the pro-inflammatory and pathological effects of neurokinins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of CS-003 in preclinical guinea pig models of respiratory diseases.

Ovalbumin-Induced Allergic Rhinitis Model

This model is used to assess the efficacy of compounds in treating the symptoms of allergic rhinitis, such as nasal congestion.

Sensitization and Challenge Protocol:

-

Animal Model: Male Dunkin Hartley guinea pigs are used.

-

Sensitization: Guinea pigs are sensitized by intraperitoneal injection of 0.3 mg ovalbumin (OVA) suspended in 1 mL saline with 30 mg Al(OH)3 as an adjuvant. Injections are administered every other day for 14 days.[2] An alternative method involves intranasal sensitization with 2% aerosolized OVA for 10 minutes on days 1 and 7, followed by intranasal booster instillations of 1% OVA (20 µl/nostril) on days 14-16.[4]

-

Challenge: On day 21 post-initiation of sensitization, conscious guinea pigs are challenged with an intranasal instillation of 5% OVA (20 µl per nostril).[2][5]

-

Assessment of Nasal Blockade: Nasal blockade is measured 23-28 days post-initiation of sensitization using a ventilator/flow method to assess changes in nasal airway pressure.[3][4] Symptomatic observations such as sneezing and nose rubbing are also recorded for 30 minutes immediately following the challenge.[4]

Cigarette Smoke-Induced Bronchoconstriction and Vascular Hyperpermeability Model

This model evaluates the protective effects of a compound against the acute airway effects of cigarette smoke exposure.

Experimental Procedure:

-

Animal Model: Male guinea pigs are used.

-

Anesthesia and Instrumentation: Animals are anesthetized, and appropriate instrumentation is put in place to measure pulmonary insufflation pressure (PIP) or lung resistance (RL) and dynamic compliance (Cdyn) as indices of bronchoconstriction.

-

Smoke Exposure: Animals are exposed to a set number of tidal volumes (e.g., 50) of cigarette smoke.

-

Drug Administration: CS-003 or vehicle is administered intravenously prior to smoke exposure.

-

Assessment:

-

Bronchoconstriction: Changes in PIP, RL, and Cdyn are continuously monitored and recorded. Cigarette smoke inhalation has been shown to consistently induce bronchoconstriction.[6]

-

Vascular Hyperpermeability: Tracheal vascular hyperpermeability is assessed by measuring the extravasation of a systemically administered dye (e.g., Evans blue) into the tracheal tissue.

-

Capsaicin-Induced Cough Model

This model is used to evaluate the antitussive properties of a compound.

Experimental Procedure:

-

Animal Model: Conscious, unrestrained male guinea pigs are used.

-

Drug Administration: CS-003 or vehicle is administered orally at a specified time before the capsaicin (B1668287) challenge.

-

Cough Induction: Animals are placed in a chamber and exposed to an aerosol of capsaicin (e.g., 30 µM for 5 minutes).[7]

-

Assessment: The number of coughs is counted by trained observers during and immediately after the exposure period (e.g., for a total of 10 minutes).[7][8]

Methacholine-Induced Airway Hyperresponsiveness in an Asthma Model

This model assesses the ability of a compound to reduce the exaggerated bronchoconstrictor response to a cholinergic agonist, a key feature of asthma.

Sensitization and Challenge Protocol:

-

Animal Model: Male guinea pigs are used.

-

Allergic Sensitization: Animals are sensitized to ovalbumin as described in the allergic rhinitis model to induce a state of chronic allergic lung inflammation.

-

Drug Administration: CS-003 or vehicle is administered orally prior to the methacholine challenge.

-

Methacholine Challenge: Anesthetized and mechanically ventilated guinea pigs are challenged with increasing concentrations of aerosolized methacholine.

-

Assessment: The dose-response curve to methacholine is constructed by measuring changes in lung resistance (RL) and dynamic compliance (Cdyn). Airway hyperresponsiveness is characterized by a leftward shift of this curve.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of CS-003 in these respiratory disease models follows a structured sequence of steps.

Conclusion

This compound is a promising triple neurokinin receptor antagonist with a strong preclinical rationale for its development in the treatment of respiratory diseases. Its ability to potently block NK1, NK2, and NK3 receptors allows it to comprehensively target the multifaceted contributions of tachykinins to airway inflammation, bronchoconstriction, and other key pathological processes. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of respiratory medicine. Further research is warranted to translate these compelling preclinical findings into clinical applications for patients suffering from asthma, COPD, and allergic rhinitis.

References

- 1. Neurokinin3 receptor regulation of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Cigarette smoke-induced bronchoconstriction and release of tachykinins in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Triple Tachykinin Receptor Antagonist CS-003 Free Base: A Technical Guide to its Role in Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. This form of inflammation is implicated in the pathophysiology of a range of diseases, including asthma, migraine, and inflammatory bowel disease. Key mediators of neurogenic inflammation are the tachykinin neuropeptides, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exert their effects through interaction with three distinct G-protein coupled receptors: the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors, respectively.

CS-003 free base is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors.[1][2] Its ability to simultaneously block the activity of SP, NKA, and NKB positions it as a compelling therapeutic candidate for the management of conditions driven by neurogenic inflammation. This technical guide provides an in-depth overview of CS-003, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The efficacy of CS-003 as a triple tachykinin receptor antagonist has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its activity at each of the neurokinin receptors.

| Receptor | Ligand | Parameter | Value | Reference |

| Human NK1 | Substance P | Ki | 2.3 nM | [1][2] |

| Human NK2 | Neurokinin A | Ki | 0.54 nM | [1][2] |

| Human NK3 | Neurokinin B | Ki | 0.74 nM | [1][2] |

Table 1: In Vitro Receptor Binding Affinity of CS-003. Ki (inhibitory constant) values indicate the concentration of CS-003 required to occupy 50% of the respective receptors. Lower values signify higher binding affinity.

| Receptor | Assay | Parameter | Value | Reference |

| NK1 | Inositol (B14025) Phosphate (B84403) Formation | pA2 | 8.7 µM | [1] |

| NK2 | Inositol Phosphate Formation | pA2 | 9.4 µM | [1] |

| NK3 | Inositol Phosphate Formation | pA2 | 9.5 µM | [1] |

Table 2: In Vitro Functional Antagonism of CS-003. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency.

| Model | Agonist | Parameter | Value | Reference |

| Substance P-induced tracheal vascular hyperpermeability (guinea pigs) | Substance P | ID50 | 0.13 mg/kg (i.v.) | [1][2] |

| Neurokinin A-induced bronchoconstriction (guinea pigs) | Neurokinin A | ID50 | 0.040 mg/kg (i.v.) | [1][2] |

| Neurokinin B-induced bronchoconstriction (guinea pigs) | Neurokinin B | ID50 | 0.063 mg/kg (i.v.) | [1][2] |

Table 3: In Vivo Efficacy of CS-003. The ID50 (half-maximal inhibitory dose) is the dose of CS-003 that inhibits 50% of the maximal response to the respective agonist.

Signaling Pathways in Neurogenic Inflammation

Neurogenic inflammation is initiated by the activation of sensory neurons, leading to the release of tachykinins. These neuropeptides then bind to their respective neurokinin receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells, triggering a cascade of intracellular signaling events.

Caption: Tachykinin signaling in neurogenic inflammation.

The binding of tachykinins to their Gq/11 protein-coupled receptors activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger downstream cellular responses that manifest as vasodilation and increased vascular permeability (plasma extravasation).

CS-003 exerts its anti-inflammatory effects by competitively binding to the NK1, NK2, and NK3 receptors, thereby preventing the binding of endogenous tachykinins and inhibiting the initiation of this signaling cascade.

Caption: Mechanism of action of CS-003.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of CS-003.

In Vitro Inositol Phosphate Formation Assay

This assay is a functional measure of receptor antagonism. It quantifies the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the tachykinin signaling pathway.

Caption: Workflow for the inositol phosphate formation assay.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing high levels of either the human NK1, NK2, or NK3 receptor are cultured in appropriate media.

-

Radiolabeling: Cells are incubated overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of CS-003 for a defined period.

-

Agonist Stimulation: A fixed concentration of the respective agonist (Substance P for NK1, NKA for NK2, or NKB for NK3) is added to the cells to stimulate the production of inositol phosphates.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid. The cells are then lysed, and the aqueous soluble inositol phosphates are extracted.

-

Chromatographic Separation: The extracted inositol phosphates are separated from other radiolabeled compounds using anion-exchange chromatography.

-

Quantification: The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.

-

Data Analysis: The inhibitory effect of CS-003 is used to calculate the pA2 value, a measure of its antagonist potency.

In Vivo Substance P-Induced Tracheal Vascular Hyperpermeability

This animal model is used to assess the ability of a compound to inhibit plasma extravasation, a key feature of neurogenic inflammation.

Caption: Protocol for measuring substance P-induced plasma extravasation.

Detailed Methodology:

-

Animal Model: Male Hartley guinea pigs are typically used for this model.

-

Anesthesia and Surgical Preparation: The animals are anesthetized, and the jugular vein is cannulated for the intravenous administration of compounds and dyes.

-

Drug Administration: A solution of CS-003 or its vehicle is administered intravenously.

-

Dye Injection: A solution of Evans blue dye, which binds to plasma albumin, is injected intravenously.

-

Induction of Plasma Extravasation: A defined dose of Substance P is administered intravenously to induce vascular hyperpermeability in the trachea.

-

Circulation and Perfusion: After a set circulation time, the animal is euthanized, and the vascular system is perfused with saline to remove any Evans blue dye remaining in the blood vessels.

-

Tissue Collection and Dye Extraction: The trachea is excised, and the Evans blue dye that has extravasated into the tissue is extracted using a solvent such as formamide.

-

Quantification: The concentration of the extracted Evans blue dye is determined by measuring its absorbance using a spectrophotometer.

-

Data Analysis: The dose-dependent inhibition of plasma extravasation by CS-003 is used to calculate the ID50 value.

Conclusion

This compound is a potent triple tachykinin receptor antagonist with a well-characterized mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at NK1, NK2, and NK3 receptors. By blocking the signaling pathways initiated by Substance P, Neurokinin A, and Neurokinin B, CS-003 effectively inhibits key events in neurogenic inflammation, such as plasma extravasation and smooth muscle contraction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CS-003 and other neurokinin receptor antagonists in the context of inflammatory diseases. The comprehensive understanding of its pharmacological profile makes CS-003 a significant tool for researchers and a promising lead for the development of novel therapeutics targeting neurogenic inflammation.

References

Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 Free Base has emerged as a significant area of research within the domain of neurokinin receptor modulation. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, a potent triple tachykinin receptor antagonist. Initially developed by Daiichi Sankyo, this small molecule has shown high affinity for human neurokinin-1 (NK1), NK2, and NK3 receptors, indicating its potential therapeutic efficacy in respiratory diseases associated with neurokinins. This document consolidates available data on its biological activity, presents a plausible synthetic route based on related patents, and outlines key experimental workflows.

Core Compound Data

This compound is chemically identified as [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 191672-52-3 |

| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S |

| Molecular Weight | 673.65 g/mol |

| Target | Neurokinin Receptor (NK1, NK2, NK3) |

| Therapeutic Area | Respiratory Diseases, Immune System Diseases |

Discovery and Biological Activity

The discovery of CS-003 was driven by the therapeutic potential of modulating neurokinin pathways, which are implicated in neurogenic inflammation in respiratory conditions.

Receptor Binding Affinity

CS-003 exhibits high affinity for all three human tachykinin receptors, as detailed in the following table.

| Receptor | Kᵢ (nM) |

| NK1 | 2.3 |

| NK2 | 0.54 |

| NK3 | 0.74 |

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent activity of CS-003 in various models of respiratory disease.

| Model | Effect | ID₅₀ (mg/kg, i.v.) |

| Substance P-induced tracheal vascular hyperpermeability | Inhibition | 0.13 |

| Neurokinin A-induced bronchoconstriction | Inhibition | 0.040 |

| Neurokinin B-induced bronchoconstriction | Inhibition | 0.063 |

Furthermore, oral administration of CS-003 has been shown to inhibit capsaicin-induced coughing and ovalbumin-induced nasal blockade in a dose-dependent manner, with efficacy comparable to existing standards of care like codeine and dexamethasone (B1670325) respectively.[1]

Signaling Pathway

CS-003 acts as an antagonist at G-protein coupled neurokinin receptors. By blocking the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B), it inhibits the subsequent intracellular signaling cascades that lead to inflammatory and bronchoconstrictive responses.

References

Unraveling the Identity of CS-003: A Multifaceted Designation in Therapeutic Research

An in-depth analysis of publicly available scientific and clinical data reveals that the designation "CS-003" does not refer to a singular chemical entity with a publicly documented structure-activity relationship (SAR). Instead, "CS-003" appears as a multifaceted identifier across different therapeutic contexts, most prominently as a clinical study designation for a gene therapy and as an internal code for a neurokinin receptor antagonist.

Our comprehensive search for "CS-003 free base structure-activity relationship" did not yield any specific small molecule with associated SAR data, detailed experimental protocols, or defined signaling pathways as requested. The information available is linked to distinct research and development programs, which are detailed below.

CS-003 as a Clinical Study Identifier: Nadofaragene Firadenovec in Bladder Cancer

The most prevalent use of "CS-003" in recent scientific literature is the identifier for a pivotal Phase 3 clinical trial (NCT02773849).[1][2][3][4][5][6] This study investigates the efficacy and safety of Nadofaragene Firadenovec (Adstiladrin), an adenoviral vector-based gene therapy for the treatment of high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).[1][2][3][5]

The trial, designated as Study CS-003, has been instrumental in the FDA approval of Nadofaragene Firadenovec.[3][5][7] Data from this study have demonstrated durable complete responses in patients.[2][4] The primary endpoint of the study was the complete response rate, with follow-up data extending to 5 years to assess long-term efficacy and safety.[1]

CS-003: A Triple Neurokinin Receptor Antagonist

In a different therapeutic area, "CS-003" has been identified as a potent, orally active triple neurokinin receptor antagonist, targeting NK1, NK2, and NK3 receptors.[8] This compound has shown efficacy in preclinical models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease, by inhibiting bronchoconstriction, vascular hyperpermeability, and mucus secretion induced by cigarette smoke.[8]

Studies in male dogs indicated that CS-003 administration was associated with testicular toxicity, which was linked to the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed plasma testosterone (B1683101) and LH levels.[8]

Other Mentions of "CS-003"

The designation "CS-003" also appears in other, less prominent contexts:

-

CS003-BC: This identifier refers to a randomized, double-blind Phase II clinical trial for a P2Et extract from Caesalpinia spinosa in breast cancer patients.[9]

-

CS1003 (nofazinlimab): In the context of oncology, CS1003 is an antibody that blocks the programmed cell death protein 1 (PD-1). It has been studied in combination with CS1002, a CTLA-4 targeting antibody, in patients with advanced solid tumors.[10]

Lack of Publicly Available SAR Data

Crucially, for none of the above-mentioned instances of "CS-003" is there publicly available, in-depth structure-activity relationship (SAR) data for a "free base" form of a small molecule. The detailed quantitative data, experimental protocols, and specific signaling pathways that would form the basis of a technical whitepaper on SAR are not present in the public domain.

It is possible that "CS-003" as a small molecule identifier is an internal designation used by a pharmaceutical company, and the detailed chemical structure and associated SAR studies have not been disclosed publicly.

References

- 1. onclive.com [onclive.com]

- 2. urologytimes.com [urologytimes.com]

- 3. onclive.com [onclive.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. FDA Approval Summary: Nadofaragene Firadenovec-vncg for Bacillus Calmette-Guérin-Unresponsive Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. urologytimes.com [urologytimes.com]

- 8. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Safety and efficacy of P2Et extract from Caesalpinia spinosa in breast cancer patients: study protocol for a randomized double blind phase II clinical trial (CS003-BC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical trial tests combination antibody therapy in adults with advanced cancer | John Wiley & Sons, Inc. [newsroom.wiley.com]

Preclinical Data Review of CS-003 Free Base: A Triple Tachykinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available preclinical data for CS-003 Free base, a potent, orally active triple tachykinin receptor antagonist. CS-003 demonstrates high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors, positioning it as a potential therapeutic agent for respiratory diseases associated with neurokinin-mediated inflammation. This document summarizes key in vitro and in vivo findings, including receptor binding affinity, functional antagonism, efficacy in animal models of respiratory disease, and toxicological data.

Core Data Presentation

In Vitro Activity

CS-003 exhibits high binding affinity for all three human tachykinin receptors and demonstrates functional antagonism by inhibiting the signaling pathways associated with these receptors.

| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (pA2) |

| Human NK1 | 2.3 nM | 8.7 µM |

| Human NK2 | 0.54 nM | 9.4 µM |

| Human NK3 | 0.74 nM | 9.5 µM |

In Vivo Efficacy in Guinea Pig Models of Respiratory Disease

CS-003 has demonstrated significant efficacy in various guinea pig models of respiratory diseases, highlighting its potential for treating conditions like asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

| Model | Endpoint | Route of Administration | ID50 / Dose |

| Substance P-induced tracheal vascular hyperpermeability | Inhibition of hyperpermeability | Intravenous | 0.13 mg/kg |

| Oral | 3.6 mg/kg | ||

| Neurokinin A-induced bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.040 mg/kg |

| Oral | 1.3 mg/kg | ||

| Neurokinin B-induced bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.063 mg/kg |

| Oral | 0.89 mg/kg | ||

| Capsaicin aerosol-induced cough | Reduction in cough number | Oral | 10 mg/kg (P<0.01) |

| Ovalbumin-induced asthma (mild and severe) | Inhibition of airway hyperresponsiveness | Oral | 10 mg/kg (P<0.01) |

| Ovalbumin-induced rhinitis | Inhibition of nasal blockade | Oral | Dose-dependent |

| Cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion | Inhibition of all endpoints | Intravenous | Dose-dependent |

Toxicology Summary

The primary toxicity observed in preclinical studies with CS-003 is testicular toxicity in male dogs and rats.

| Species | Findings | Mechanism |

| Male Dogs | Decreased sperm number and motility, increased sperm abnormality, decreased prostate weight, histopathological changes in testis, epididymis, and prostate. Suppressed plasma testosterone (B1683101) and LH levels. | Inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed GnRH pulse generation and subsequent reduction in LH and testosterone. |

| Male Rats | Suppressed pulsatile LH secretion and decreased serum testosterone levels. | Similar to dogs, involving inhibition of neurokinin receptor signaling in the control of pulsatile GnRH/LH secretion. |

Signaling Pathways and Experimental Workflows

Tachykinin Receptor Signaling Pathway

Tachykinins (Substance P, Neurokinin A, and Neurokinin B) are neuropeptides that mediate their effects through three G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Activation of these receptors, primarily through the Gq/11 pathway, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events contribute to various physiological responses, including smooth muscle contraction, vasodilation, and neurogenic inflammation. CS-003 acts as an antagonist at all three receptors, blocking these downstream effects.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general procedure for determining the binding affinity (Ki) of CS-003 for the tachykinin receptors using a competitive radioligand binding assay.

Experimental Workflow: Inositol Phosphate (B84403) Accumulation Assay

This workflow describes the general steps to measure the functional antagonism of CS-003 by quantifying its effect on agonist-induced inositol phosphate (IP) accumulation.

Methodological & Application

Application Notes and Protocols for CS-003 Free Base In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Tachykinin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[2][3][4] As antagonists, molecules like CS-003 block the activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), making them valuable tools for studying tachykinin-mediated signaling and as potential therapeutic agents for conditions such as respiratory diseases.[1][2]

This document provides detailed protocols for in vitro characterization of CS-003 free base, including a competitive binding assay to determine its affinity for the tachykinin receptors and functional assays to measure its antagonist potency.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for CS-003.

Table 1: Binding Affinity of CS-003 for Human Tachykinin Receptors

| Receptor | Ki (nM) |

| NK1 | 2.3 |

| NK2 | 0.54 |

| NK3 | 0.74 |

Ki values were determined by competitive radioligand binding assays.[1]

Table 2: Functional Antagonist Potency of CS-003

| Receptor | Assay | pA2 |

| NK1 | Inositol Phosphate Accumulation | 8.7 |

| NK2 | Inositol Phosphate Accumulation | 9.4 |

| NK3 | Inositol Phosphate Accumulation | 9.5 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the tachykinin receptors and the general experimental workflow for characterizing CS-003.

Caption: Tachykinin Receptor Signaling Pathway.

Caption: Experimental Workflow for CS-003 Characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of CS-003 for NK1, NK2, and NK3 receptors.

Materials:

-

Cell membranes from a cell line stably expressing the human NK1, NK2, or NK3 receptor.

-

Radioligand specific for each receptor (e.g., [125I]Substance P for NK1).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of CS-003 in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the serially diluted CS-003.

-

To determine non-specific binding, add a high concentration of a known unlabeled ligand for the respective receptor in separate wells. For total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of CS-003. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of CS-003 to antagonize agonist-induced activation of Gq-coupled tachykinin receptors by quantifying the accumulation of a stable IP3 metabolite, IP1.[6][7]

Materials:

-

A cell line endogenously or recombinantly expressing the human NK1, NK2, or NK3 receptor.

-

This compound.

-

A specific agonist for each receptor (e.g., Substance P for NK1).

-

IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer containing LiCl.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into a 384-well plate and culture overnight.

-

Prepare serial dilutions of CS-003 in the stimulation buffer.

-

Prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Remove the culture medium from the cells and add the diluted CS-003. Incubate for 15-30 minutes at 37°C.

-

Add the agonist to the wells (except for the basal control wells) and incubate for 30-60 minutes at 37°C.

-

Lyse the cells by adding the HTRF lysis buffer containing IP1-d2 and anti-IP1 cryptate.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and plot the response against the concentration of CS-003 to determine the IC50. Calculate the pA2 value to quantify the antagonist potency.

Calcium Mobilization Assay

This assay measures the antagonist effect of CS-003 on the rapid increase in intracellular calcium following tachykinin receptor activation.[8][9][10]

Materials:

-

A cell line expressing the human NK1, NK2, or NK3 receptor.

-

This compound.

-

A specific agonist for each receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the cells into the microplate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of CS-003 in assay buffer and add them to the cells. Incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the agonist at a predetermined concentration (e.g., EC80) and immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of CS-003.

-

Plot the response against the concentration of CS-003 to determine the IC50 and subsequently the pA2 value.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Application Notes and Protocols: CS-003 (Nadofaragene Firadenovec) In Vivo Study Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadofaragene firadenovec (Adstiladrin®) is a non-replicating adenoviral vector-based gene therapy. It is designed for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][2][3] The pivotal clinical trial evaluating its safety and efficacy is known as Study CS-003 (NCT02773849).[2] This document provides a detailed overview of the in vivo study design for nadofaragene firadenovec, based on the protocol of the CS-003 trial, to guide researchers and professionals in the field.

Nadofaragene firadenovec facilitates the delivery of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder.[1][3] This leads to the local and sustained production of the IFNα2b protein, which in turn exerts its anti-tumor effects through various mechanisms.[4][5][6] The therapy is administered intravesically, directly into the bladder.[2][7]

Mechanism of Action

The antitumor activity of nadofaragene firadenovec is driven by the local expression of the IFNα2b gene.[3] The mechanism can be broken down into two main stages: gene delivery and the subsequent biological effects of interferon alfa-2b.

2.1 Gene Delivery:

Nadofaragene firadenovec is an adenovirus serotype 5 vector that has been rendered non-replicating by the deletion of the E1 gene region.[8] The vector is formulated with an excipient, Syn-3, which enhances the transduction of the urothelial cells.[1]

-

Instillation and Cellular Uptake: The therapy is instilled directly into the bladder. The adenoviral vector, aided by Syn-3, binds to the coxsackie-adenovirus receptors on the surface of urothelial cells and enters the cells via endocytosis.[4][9]

-

Nuclear Translocation and Gene Expression: Once inside the cell, the adenoviral vector escapes the endosome and translocates to the nucleus. The viral DNA, containing the IFNα2b gene, resides episomally within the nucleus without integrating into the host genome.[10] The cellular machinery then transcribes and translates the IFNα2b gene, leading to the synthesis and secretion of the IFNα2b protein.[4]

2.2 Interferon Alfa-2b Signaling Pathway:

The locally produced IFNα2b protein binds to type I interferon receptors (IFNAR) on the surface of urothelial and immune cells.[11][12] This binding initiates the JAK-STAT signaling cascade:[11][13][14]

-

Receptor Dimerization and Kinase Activation: Ligand binding brings the IFNAR1 and IFNAR2 receptor subunits together, activating the associated Janus kinases (JAK1 and Tyk2).[12]

-

STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins (Stat1 and Stat2).[12] The STAT proteins are then phosphorylated, detach from the receptor, and form heterodimers.

-

Nuclear Translocation and Gene Transcription: The STAT1/STAT2 dimers translocate to the nucleus where they bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs).[13]

-

Antitumor Effects: The expression of ISGs leads to a variety of antitumor effects, including:

-

Direct effects: Inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-angiogenic effects.[4][5][6]

-

Indirect effects: Activation of the innate and adaptive immune systems, including the enhancement of natural killer (NK) cell activity and increased presentation of tumor antigens to T cells.[5][6][12]

-

Mandatory Visualization: Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. onclive.com [onclive.com]

- 3. Clinical use of nadofaragene firadenovec-vncg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nadofaragene firadenovec-vncg - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of nadofaragene firadenovec-vncg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscle-invasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenovirus: The First Effective In Vivo Gene Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urotoday.com [urotoday.com]

- 10. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Cepeginterferon alfa-2b? [synapse.patsnap.com]

- 14. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CS-003 Free Base in a Murine Bronchoconstriction Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway inflammation. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides released from sensory nerve endings in the airways that are implicated in the pathophysiology of asthma.[1][2] They mediate their effects through three main G-protein coupled receptors: Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). Activation of these receptors on airway smooth muscle cells and inflammatory cells contributes to bronchoconstriction, plasma extravasation, and neurogenic inflammation.[1][2]

CS-003 is a potent, orally active triple tachykinin receptor antagonist, demonstrating high affinity for human NK1, NK2, and NK3 receptors. In clinical studies involving mild asthmatic patients, a single 200 mg oral dose of CS-003 has been shown to significantly protect against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.[3] These application notes provide a detailed protocol for evaluating the efficacy of CS-003 free base in a preclinical murine model of ovalbumin (OVA)-induced allergic asthma, a standard and well-characterized model that mimics many features of human asthma.[4]

Data Presentation

The following tables present representative data illustrating the potential effects of a triple tachykinin receptor antagonist, such as CS-003, in an OVA-induced murine model of asthma. Please note: This data is illustrative and based on typical results obtained with potent tachykinin receptor antagonists in similar preclinical models. Actual results with CS-003 may vary.

Table 1: Effect of CS-003 on Airway Hyperresponsiveness to Methacholine (B1211447)

| Treatment Group | Dose (mg/kg, p.o.) | Peak Penh (% of Baseline) at 50 mg/mL Methacholine |

| Naive (Saline Control) | - | 150 ± 15 |

| OVA + Vehicle | - | 450 ± 35 |

| OVA + CS-003 | 1 | 320 ± 28 |

| OVA + CS-003 | 10 | 210 ± 20 |

| OVA + CS-003 | 30 | 175 ± 18 |

| OVA + Dexamethasone (B1670325) | 1 | 190 ± 22** |

| p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a non-invasive measure of airway obstruction. |

Table 2: Effect of CS-003 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |

| Naive (Saline Control) | - | 5.2 ± 0.8 | 0.1 ± 0.05 | 0.2 ± 0.1 | 4.8 ± 0.7 | 0.1 ± 0.05 |

| OVA + Vehicle | - | 45.6 ± 5.1 | 25.3 ± 3.2 | 5.1 ± 0.9 | 12.5 ± 1.8 | 2.7 ± 0.5 |

| OVA + CS-003 | 10 | 28.9 ± 3.5 | 14.1 ± 2.1 | 3.2 ± 0.6 | 10.1 ± 1.2 | 1.5 ± 0.3 |

| OVA + CS-003 | 30 | 15.4 ± 2.2 | 6.5 ± 1.1 | 1.8 ± 0.4 | 6.2 ± 0.9 | 0.9 ± 0.2 |

| OVA + Dexamethasone | 1 | 12.8 ± 1.9 | 4.2 ± 0.8 | 1.1 ± 0.3** | 6.9 ± 1.0 | 0.6 ± 0.1** |

| *p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, characterized by airway hyperresponsiveness and eosinophilic inflammation.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

This compound

-

Vehicle for CS-003 (e.g., 0.5% methylcellulose)

-

Dexamethasone (positive control)

Procedure:

Sensitization:

-

On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.

-

Control (naive) mice receive i.p. injections of saline with aluminum hydroxide only.

Drug Administration:

-

From Day 21 to Day 23, administer CS-003 (e.g., 1, 10, 30 mg/kg) or vehicle orally (p.o.) once daily, 1 hour before the OVA challenge.

-

Administer dexamethasone (e.g., 1 mg/kg, i.p.) as a positive control, 1 hour before the OVA challenge.

Aerosol Challenge:

-

On Days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using an ultrasonic nebulizer in a whole-body exposure chamber.

-

Naive and control groups are challenged with saline aerosol only.

Timeline of Experimental Procedures:

Caption: Experimental timeline for OVA-induced asthma model.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

This protocol describes the measurement of AHR to inhaled methacholine using whole-body plethysmography (WBP), a non-invasive method.[5]

Materials:

-

Whole-body plethysmograph system

-

Methacholine chloride solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer

Procedure:

-

24 hours after the final OVA challenge (Day 24), place the mice individually into the WBP chambers and allow them to acclimatize for at least 20-30 minutes.

-

Record baseline respiratory parameters for 3 minutes.

-

Expose the mice to nebulized saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (6.25 to 50 mg/mL).

-

Record respiratory parameters for 3 minutes after each nebulization.

-

The primary parameter measured is the Enhanced Pause (Penh), which is a calculated value that correlates with airway obstruction.

-

Calculate the percentage increase in Penh over baseline for each methacholine concentration.

Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection of bronchoalveolar lavage fluid (BALF) and the differential counting of inflammatory cells.

Materials:

-

Ketamine/Xylazine anesthetic solution

-

Tracheal cannula

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypan blue solution

-

Cytocentrifuge

-

Wright-Giemsa stain

-

Hemocytometer

Procedure:

-

Immediately following AHR measurement on Day 24, anesthetize the mice with an overdose of ketamine/xylazine.

-

Expose the trachea through a midline incision and insert a cannula.

-

Perform bronchoalveolar lavage by instilling and withdrawing 1 mL of ice-cold PBS three times.

-

Pool the recovered BALF and keep it on ice.

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.

-

Prepare cytospin slides and stain with Wright-Giemsa.

-

Perform a differential cell count of at least 300 cells (macrophages, eosinophils, neutrophils, lymphocytes) based on morphology.

Signaling Pathways

Tachykinin Receptor Signaling in Airway Smooth Muscle

Tachykinins like Substance P and Neurokinin A bind to NK1 and NK2 receptors on airway smooth muscle cells. This binding activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction and bronchoconstriction. CS-003, by blocking NK1, NK2, and NK3 receptors, prevents this signaling cascade from being initiated by tachykinins.

Caption: Tachykinin receptor signaling pathway in bronchoconstriction.

Experimental Workflow

The overall experimental workflow for evaluating CS-003 in the OVA-induced asthma model is depicted below. This workflow ensures a systematic approach from animal model induction to data analysis.

Caption: Workflow for evaluating CS-003 in an asthma model.

References

- 1. qdcxjkg.com [qdcxjkg.com]

- 2. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]

- 5. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CS-003 Free Base Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 free base is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including inflammation, pain perception, and smooth muscle contraction. The ability of CS-003 to antagonize all three tachykinin receptors makes it a valuable research tool and a potential therapeutic agent for conditions associated with neurokinin signaling, such as respiratory diseases.[1][2]

This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound in vitro, focusing on the inositol (B14025) phosphate (B84403) (IP) accumulation assay, a common method for assessing the activity of Gq-coupled GPCRs like the tachykinin receptors.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | [3] |

| Molecular Weight | 673.6 g/mol | [3] |

| CAS Number | 191672-52-3 | [1][3] |

In Vitro and In Vivo Potency of this compound

| Parameter | Receptor/Model | Value | Reference |

| Ki (Binding Affinity) | Human NK1 | 2.3 nM | [1][2] |

| Human NK2 | 0.54 nM | [1][2] | |

| Human NK3 | 0.74 nM | [1][2] | |

| pA2 (Functional Antagonism) | Human NK1 | 8.7 | [1][2] |

| Human NK2 | 9.4 | [1][2] | |

| Human NK3 | 9.5 | [1][2] | |

| ID₅₀ (In Vivo Efficacy) | Substance P-induced tracheal vascular hyperpermeability (guinea pigs) | 0.13 mg/kg (i.v.) | [1] |

| Neurokinin A-induced bronchoconstriction (guinea pigs) | 0.040 mg/kg (i.v.) | [1] | |

| Neurokinin B-induced bronchoconstriction (guinea pigs) | 0.063 mg/kg (i.v.) | [1] |

Signaling Pathway